molecular formula C18H20N2O5S2 B350489 4,4'-Oxybis(N-allylbenzenesulfonamide) CAS No. 41150-06-5

4,4'-Oxybis(N-allylbenzenesulfonamide)

Cat. No.: B350489
CAS No.: 41150-06-5
M. Wt: 408.5g/mol
InChI Key: OLLZCSZRWWNKMR-UHFFFAOYSA-N
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Description

4,4’-Oxybis(N-allylbenzenesulfonamide) is a chemical compound with the molecular formula C18H20N2O5S2 and a molecular weight of 408.498 g/mol It is known for its unique structure, which includes two benzenesulfonamide groups connected by an oxygen bridge and allyl groups attached to the nitrogen atoms

Preparation Methods

The synthesis of 4,4’-Oxybis(N-allylbenzenesulfonamide) typically involves the reaction of N-allylbenzenesulfonamide with a suitable oxidizing agent to form the oxygen bridge between the two benzenesulfonamide groups. One common method involves the use of hydrogen peroxide (H2O2) as the oxidizing agent under controlled conditions . The reaction is carried out in an appropriate solvent, such as acetonitrile, at a specific temperature to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and purity.

Chemical Reactions Analysis

4,4’-Oxybis(N-allylbenzenesulfonamide) undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify its structure.

    Reduction: Reduction reactions can be used to remove the oxygen bridge or alter the allyl groups.

    Substitution: The benzenesulfonamide groups can undergo substitution reactions with various reagents to introduce different substituents. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions.

Scientific Research Applications

4,4’-Oxybis(N-allylbenzenesulfonamide) has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-Oxybis(N-allylbenzenesulfonamide) involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The oxygen bridge and allyl groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 4,4’-Oxybis(N-allylbenzenesulfonamide) include:

Properties

IUPAC Name

N-prop-2-enyl-4-[4-(prop-2-enylsulfamoyl)phenoxy]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S2/c1-3-13-19-26(21,22)17-9-5-15(6-10-17)25-16-7-11-18(12-8-16)27(23,24)20-14-4-2/h3-12,19-20H,1-2,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLZCSZRWWNKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41150-06-5
Record name 4,4'-OXYBIS(N-ALLYLBENZENESULFONAMIDE)
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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